Dexindoprofen

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

德克西布洛芬,也称为右旋布洛芬,是一种非甾体抗炎药 (NSAID)。它是布洛芬的活性右旋对映异构体,这意味着它是布洛芬两种镜像形式之一。 德克西布洛芬用于治疗疼痛和炎症,由于活性 S 对映异构体浓度较高,因此被认为比消旋布洛芬具有更强的药理活性且耐受性更好 .

准备方法

合成路线和反应条件

德克西布洛芬可以通过称为手性拆分的过程从消旋布洛芬合成。这涉及分离布洛芬的两种对映异构体并分离活性 S 对映异构体。 一种常见的手性拆分方法是差速结晶,其中消旋混合物在特定条件下结晶以分离对映异构体 .

工业生产方法

在工业环境中,德克西布洛芬是通过首先合成消旋布洛芬,然后使用手性拆分技术分离 S 对映异构体来生产的。 该过程涉及多个步骤,包括结晶、过滤和纯化,以确保最终产品具有高纯度和质量 .

化学反应分析

反应类型

德克西布洛芬会发生各种化学反应,包括:

氧化: 德克西布洛芬可以被氧化形成相应的羧酸。

还原: 还原反应可以将德克西布洛芬转化为相应的醇。

取代: 德克西布洛芬可以发生取代反应,其中官能团被其他基团取代。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用氢化铝锂和硼氢化钠等还原剂。

取代: 卤素和烷化剂等试剂用于取代反应。

主要形成的产物

科学研究应用

Clinical Applications

1. Pain Management:

- Osteoarthritis: Dexindoprofen has been shown to be effective in managing pain associated with osteoarthritis. A study comparing this compound to diclofenac sodium demonstrated similar efficacy in reducing pain scores among patients with osteoarthritis, with a favorable safety profile .

- Rheumatoid Arthritis: Short-term treatment with parenteral this compound has been evaluated in patients with rheumatoid arthritis. A multicenter double-blind controlled study indicated that this compound provided significant pain relief compared to indomethacin, another commonly used NSAID .

2. Postoperative Pain:

- This compound has been utilized for managing postoperative pain. Its rapid onset of action makes it suitable for use in surgical settings, providing effective analgesia while minimizing the need for opioids .

3. Musculoskeletal Disorders:

- Clinical trials have assessed the effectiveness of this compound in treating various musculoskeletal disorders, showing promising results in reducing inflammation and pain .

Comparative Studies

A series of studies have compared this compound with other NSAIDs to evaluate its relative efficacy and safety:

Safety Profile

This compound is generally well-tolerated, with a lower risk of gastrointestinal complications compared to traditional NSAIDs. Adverse effects reported include mild gastrointestinal disturbances and injection site reactions, but serious complications are rare . Long-term studies are still needed to fully assess the safety profile over extended use.

作用机制

德克西布洛芬通过抑制环氧合酶-2 (COX-2) 酶发挥作用,环氧合酶-2 酶参与前列腺素的合成。前列腺素是脂类化合物,在炎症和疼痛中起着关键作用。 通过抑制 COX-2,德克西布洛芬减少前列腺素的产生,从而减轻疼痛和炎症 .

相似化合物的比较

类似化合物

布洛芬: 包含 R 和 S 对映异构体的消旋混合物。

酮洛芬: 另一种具有类似抗炎和止痛特性的 NSAID。

萘普生: 与德克西布洛芬相比,作用时间更长的 NSAID。

独特性

德克西布洛芬的独特之处在于它是布洛芬的活性对映异构体,可提供更具针对性和更有效的止痛效果,并可能减少副作用。 其手性纯度使其与消旋布洛芬相比具有更好的药理活性以及耐受性 .

生物活性

Dexindoprofen, a non-steroidal anti-inflammatory drug (NSAID), is the S-enantiomer of ibuprofen. It is primarily used for its analgesic, anti-inflammatory, and antipyretic properties. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and comparative efficacy with other NSAIDs.

Pharmacological Profile

This compound exhibits several pharmacological activities that contribute to its therapeutic efficacy:

- Anti-inflammatory Activity : this compound has been shown to significantly reduce inflammation. In studies involving animal models, it demonstrated a notable reduction in paw edema induced by egg-albumin, with a maximum inhibition of 42.06% reported for its prodrug forms . This indicates a strong anti-inflammatory potential comparable to other NSAIDs.

- Analgesic Effects : The analgesic activity of this compound has been confirmed through various models. In acetic acid-induced writhing tests, this compound exhibited higher mean percent inhibition compared to standard ibuprofen, showcasing its effectiveness in pain management .

- Antipyretic Activity : this compound also possesses antipyretic properties. Studies indicated that it effectively reduces fever by acting on the hypothalamus, likely through modulation of prostaglandin E2 levels .

This compound primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to decreased synthesis of prostaglandins, which are mediators of inflammation and pain. Molecular docking studies have shown that this compound and its prodrugs form stable complexes with COX-2, enhancing their pharmacological activity while potentially reducing gastrointestinal side effects associated with traditional NSAIDs .

Comparative Efficacy

This compound has been evaluated against other NSAIDs in clinical settings:

| Drug | Efficacy | Adverse Effects |

|---|---|---|

| This compound | Comparable to racemic ibuprofen | Lower incidence compared to diclofenac |

| Racemic Ibuprofen | Standard efficacy | Higher adverse reactions (30%) |

| Diclofenac | High efficacy | Significantly higher adverse reactions (90%) |

Clinical trials have demonstrated that this compound is at least as effective as racemic ibuprofen and shows comparable efficacy to diclofenac with significantly fewer adverse effects . In long-term safety studies, the incidence of adverse drug reactions was reported between 5.5% and 7.4% for this compound, which is lower than that observed for other NSAIDs .

Case Studies and Clinical Trials

- Clinical Trials Overview : A meta-analysis involving 1463 patients across multiple trials indicated that this compound is effective for conditions such as rheumatoid arthritis and osteoarthritis, with good tolerability compared to other NSAIDs .

- Post-Marketing Surveillance : Data from post-marketing studies involving over 7000 outpatients confirmed the favorable safety profile of this compound, highlighting its potential for long-term use without significant gastrointestinal complications .

属性

CAS 编号 |

53086-13-8 |

|---|---|

分子式 |

C17H15NO3 |

分子量 |

281.30 g/mol |

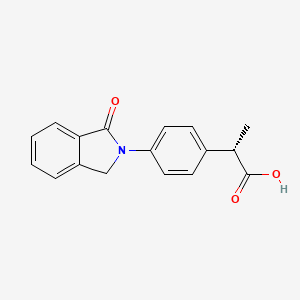

IUPAC 名称 |

(2S)-2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoic acid |

InChI |

InChI=1S/C17H15NO3/c1-11(17(20)21)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)19/h2-9,11H,10H2,1H3,(H,20,21)/t11-/m0/s1 |

InChI 键 |

RJMIEHBSYVWVIN-NSHDSACASA-N |

SMILES |

CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O |

手性 SMILES |

C[C@@H](C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O |

规范 SMILES |

CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O |

Key on ui other cas no. |

53086-13-8 |

同义词 |

Dexindoprofen Indoprofen |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。